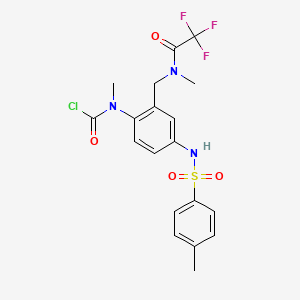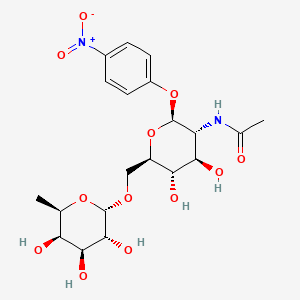
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenol group, an acetamido group, and a fucopyranosyl group attached to a glucopyranoside backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the nitrophenol group. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside and fucopyranosyl moieties are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation Reaction: The protected glucopyranoside is glycosylated with the fucopyranosyl donor under the influence of a glycosylation promoter such as silver triflate or boron trifluoride etherate.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the glycosylated product with acetic anhydride in the presence of a base such as pyridine.
Introduction of Nitrophenol Group: The nitrophenol group is introduced by nitration of the phenol ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Deprotection of Hydroxyl Groups: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.
Reduction: The nitrophenol group can be reduced to form aminophenol derivatives.
Substitution: The acetamido group can undergo substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions are carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in glycosylation processes, thereby modulating their activity. Additionally, the nitrophenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Nitrophenol 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-D-mannopyranosyl)-beta-D-glucopyranoside
Uniqueness
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the alpha-L-fucopyranosyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
特性
分子式 |
C20H28N2O12 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-nitrophenoxy)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(24)17(27)18(28)20(32-8)31-7-12-15(25)16(26)13(21-9(2)23)19(34-12)33-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,24-28H,7H2,1-2H3,(H,21,23)/t8-,12-,13-,14+,15-,16-,17+,18-,19-,20+/m1/s1 |
InChIキー |
MDIZUFJSEYQQSQ-WMNWYEMUSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)

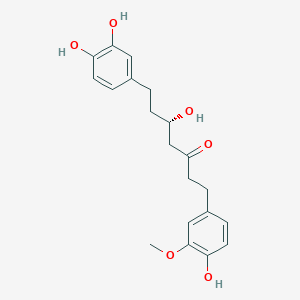
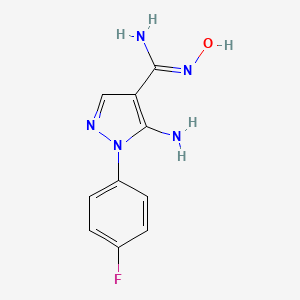
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
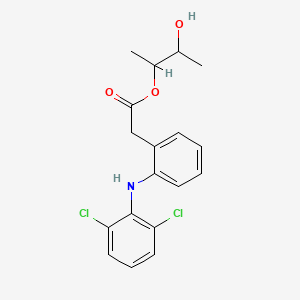
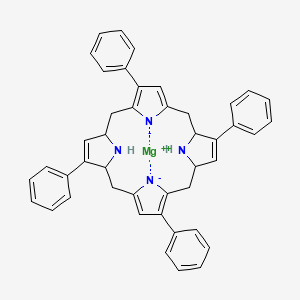
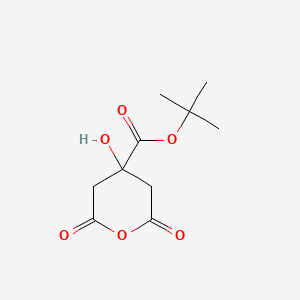

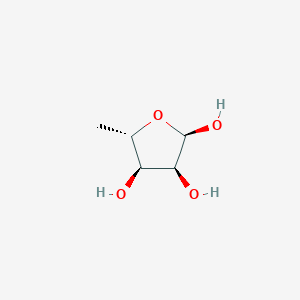

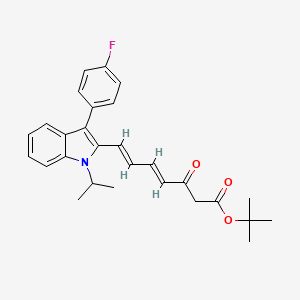
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
